(2E)-2-(Acetylimino)-1-hydroxy-1,2-dihydropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinic acid,2-acetamido-,1-oxide(7ci) is an organic compound derived from isonicotinic acid It is characterized by the presence of an acetamido group and an oxide functional group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid,2-acetamido-,1-oxide(7ci) typically involves the acylation of isonicotinic acid with acetic anhydride, followed by oxidation. The reaction conditions often include the use of a solvent such as acetic acid or pyridine to facilitate the acylation process. The oxidation step can be achieved using oxidizing agents like hydrogen peroxide or peracids under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Isonicotinic acid,2-acetamido-,1-oxide(7ci) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group back to its corresponding alcohol or amine.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions include various derivatives of isonicotinic acid with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, isonicotinic acid,2-acetamido-,1-oxide(7ci) is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of coordination compounds and metal-organic frameworks .
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its derivatives have shown activity against various bacterial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, isonicotinic acid derivatives, including isonicotinic acid,2-acetamido-,1-oxide(7ci), are explored for their therapeutic potential. They are investigated for their anti-tubercular properties and their ability to inhibit specific enzymes involved in disease pathways .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and catalysis .
Mechanism of Action
The mechanism of action of isonicotinic acid,2-acetamido-,1-oxide(7ci) involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A precursor to isonicotinic acid,2-acetamido-,1-oxide(7ci), with a carboxylic acid group at the 4-position.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position, known for its role in human nutrition.
Picolinic acid: Another isomer with the carboxylic acid group at the 2-position, used in metal chelation therapy.
Uniqueness
Isonicotinic acid,2-acetamido-,1-oxide(7ci) is unique due to the presence of both the acetamido and oxide functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
89977-01-5 |
---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-acetylimino-1-hydroxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)9-7-4-6(8(12)13)2-3-10(7)14/h2-4,14H,1H3,(H,12,13) |
InChI Key |
HLNWAQAVMMSDER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1C=C(C=CN1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.